Methoxycarbonylsulfenyl chloride

Description

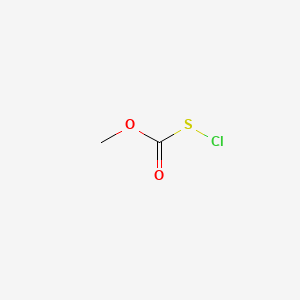

Structure

3D Structure

Properties

IUPAC Name |

methyl chlorosulfanylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2S/c1-5-2(4)6-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJXPZVVSLAQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181132 | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26555-40-8 | |

| Record name | Carbonothioic acid, anhydrosulfide with thiohypochlorous acid (1:1), methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26555-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026555408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methoxycarbonylsulfenyl Chloride

Foreword: The Role of Methoxycarbonylsulfenyl Chloride in Modern Synthesis

Methoxycarbonylsulfenyl chloride (CH₃OCOSCl) is a highly reactive organosulfur compound that has emerged as a pivotal reagent in synthetic chemistry.[1] As a member of the sulfenyl chloride family, its utility is defined by the electrophilic nature of its sulfur-chlorine bond, making it an efficient vehicle for introducing the methoxycarbonylthio group into a wide array of molecular architectures.[1][2] This clear, bright yellow liquid is particularly valued in the realm of bioconjugate chemistry and pharmaceutical development, where it serves as a key intermediate for creating heterobifunctional crosslinkers and modifying biomolecules.[3][4]

This guide provides a comprehensive overview of methoxycarbonylsulfenyl chloride, from its fundamental properties to detailed protocols for its synthesis and characterization. We will explore the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Physicochemical Properties and Structural Elucidation

Understanding the inherent properties of methoxycarbonylsulfenyl chloride is fundamental to its successful application and handling. The molecule's structure and conformational properties have been extensively studied using a variety of advanced analytical techniques, including gas electron diffraction, low-temperature X-ray diffraction, and vibrational spectroscopy.[3][4][5] These studies have provided critical insights into its three-dimensional geometry and the electronic interplay of anomeric and mesomeric effects that govern its stability and reactivity.[4][6]

Table 1: Key Physicochemical Properties of Methoxycarbonylsulfenyl Chloride

| Property | Value | Source(s) |

| CAS Number | 26555-40-8 | [1][6] |

| Molecular Formula | C₂H₃ClO₂S | [1][6] |

| Molecular Weight | 126.56 g/mol | [1][5] |

| Appearance | Clear, bright yellow liquid | [1][6] |

| Boiling Point | 133-134 °C (lit.) | [1][6] |

| Density | 1.399 g/mL at 25 °C (lit.) | [1][6] |

| Refractive Index | n20/D 1.481 (lit.) | [1][6] |

| Solubility | Miscible with dichloromethane | [3][6] |

| Sensitivity | Moisture Sensitive | [6] |

Synthesis of Methoxycarbonylsulfenyl Chloride

The preparation of sulfenyl chlorides has historical roots in the early 20th century, with methods like the Zincke disulfide reaction providing a general route through the chlorination of disulfides.[1] For methoxycarbonylsulfenyl chloride, a common and effective laboratory-scale synthesis involves the chlorination of O-methyl xanthic acid derivatives. A particularly illustrative method, adapted from the literature, involves the reaction of a xanthate salt with a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).

The underlying principle of this synthesis is the electrophilic chlorination of the sulfur atom. Thionyl chloride is an effective reagent for this transformation, converting the starting material into the desired sulfenyl chloride, with the formation of gaseous byproducts (SO₂ and HCl) that help drive the reaction to completion.[7]

Reaction Mechanism Rationale

The reaction proceeds via an initial attack of the sulfur atom of the precursor on the chlorinating agent. This forms an unstable intermediate which then eliminates to yield the final product. The choice of an inert solvent like dichloromethane is crucial to prevent side reactions and to facilitate product isolation.[6] The reaction is typically run at low temperatures to control its exothermic nature and to minimize the decomposition of the thermally sensitive product.

Visualizing the Synthesis Pathway

Sources

- 1. Methoxycarbonylsulfenyl chloride | 26555-40-8 | Benchchem [benchchem.com]

- 2. Methoxycarbonylsulfenyl Chloride [myskinrecipes.com]

- 3. METHOXYCARBONYLSULFENYL CHLORIDE | 26555-40-8 [chemicalbook.com]

- 4. Methoxycarbonylsulfenyl chloride 97 26555-40-8 [sigmaaldrich.com]

- 5. Methoxycarbonylsulfenyl chloride - Amerigo Scientific [amerigoscientific.com]

- 6. lookchem.com [lookchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Methoxycarbonylsulfenyl chloride CAS number 26555-40-8 properties

An In-depth Technical Guide to Methoxycarbonylsulfenyl Chloride (CAS: 26555-40-8)

Authored by a Senior Application Scientist

Introduction

Methoxycarbonylsulfenyl chloride (MCSC), registered under CAS number 26555-40-8, is a reactive organosulfur compound that serves as a pivotal reagent in modern organic synthesis and bioconjugate chemistry.[1] Structurally, it is the methyl ester of (chlorothio)formic acid, featuring a highly electrophilic sulfur atom bonded to a chlorine atom. This inherent reactivity makes it an efficient donor of the methoxycarbonylthio moiety [CH₃OC(O)S-].[1]

This guide provides an in-depth examination of Methoxycarbonylsulfenyl chloride, from its fundamental physicochemical properties and synthesis to its reaction mechanisms and key applications. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile building block. We will explore its utility in forming asymmetric disulfides, particularly in the context of peptide and protein chemistry, and its role in the synthesis of heterobifunctional crosslinkers essential for creating advanced macromolecule-drug conjugates.[2][3][4]

Physicochemical and Spectroscopic Properties

Methoxycarbonylsulfenyl chloride is a clear, bright yellow liquid at room temperature with a pungent odor.[1][3] Its molecular structure and conformational properties have been extensively studied using techniques like gas electron diffraction, low-temperature X-ray diffraction, and vibrational spectroscopy.[2][4][5] These studies have provided significant insights into the electronic interplay, such as anomeric and mesomeric effects, that govern its stability and reactivity.[2][4][5]

Core Properties

The key physical and chemical properties of MCSC are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 26555-40-8 | [2][3][6] |

| Molecular Formula | C₂H₃ClO₂S | [2][3][6] |

| Molecular Weight | 126.56 g/mol | [2][3][6] |

| Appearance | Clear, bright yellow liquid | [3][4][7] |

| Boiling Point | 133-134 °C (lit.) | [2][3][4] |

| Density | 1.399 g/mL at 25 °C (lit.) | [2][3][4] |

| Refractive Index (n20/D) | 1.481 (lit.) | [2][3][4] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [2][8] |

| Solubility | Miscible with dichloromethane | [3][4] |

| Stability | Moisture Sensitive | [3][4] |

Synthesis and Reactivity Profile

The synthetic utility of MCSC stems from the electrophilic nature of its sulfur atom, which readily reacts with a wide range of nucleophiles.

General Synthesis Pathway

While multiple synthetic routes exist, a common laboratory-scale approach involves the chlorination of a suitable thiocarbonyl precursor. For instance, the reaction of acetyl methoxy(thiocarbonyl) sulfide with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) can yield Methoxycarbonylsulfenyl chloride as an intermediate.[9] The reaction proceeds via the cleavage of the sulfur-acetyl bond and formation of the more stable sulfur-chlorine bond.

References

- 1. Methoxycarbonylsulfenyl chloride | 26555-40-8 | Benchchem [benchchem.com]

- 2. Methoxycarbonylsulfenyl chloride 97 26555-40-8 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. METHOXYCARBONYLSULFENYL CHLORIDE | 26555-40-8 [chemicalbook.com]

- 5. Methoxycarbonylsulfenyl chloride - Amerigo Scientific [amerigoscientific.com]

- 6. chemscene.com [chemscene.com]

- 7. Methoxycarbonylsulfenyl chloride, 95% | CymitQuimica [cymitquimica.com]

- 8. Methoxycarbonylsulfenyl Chloride | 26555-40-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methoxycarbonylsulfenyl Chloride

Introduction: Unveiling a Key Bioconjugation Reagent

Methoxycarbonylsulfenyl chloride, with the chemical formula CH₃OC(O)SCl, is a reactive sulfenyl carbonyl compound that has attracted significant attention in synthetic and medicinal chemistry.[1][2] As a member of the sulfenyl chloride family, its reactivity is centered on the sulfur-chlorine bond, making it a valuable reagent for introducing the methoxycarbonylthio moiety into various molecular scaffolds.[2] This functionality is particularly crucial in the field of bioconjugation, where it serves as a heterobifunctional crosslinker for creating macromolecule-drug conjugates, essential for developing targeted drug delivery systems.[1]

Beyond its synthetic utility, the structural and electronic properties of methoxycarbonylsulfenyl chloride present a fascinating case study in conformational analysis. The interplay of steric and electronic effects, such as anomeric and mesomeric interactions, governs its three-dimensional structure and stability.[3][4] Understanding these foundational characteristics is paramount for researchers aiming to harness its reactivity and design novel chemical entities. This guide provides an in-depth analysis of the molecular structure and conformational landscape of methoxycarbonylsulfenyl chloride, grounded in experimental data from gas-phase and solid-state studies, and corroborated by quantum chemical calculations.[3][4][5]

Molecular Structure and Conformational Isomerism

The structural properties of methoxycarbonylsulfenyl chloride have been meticulously investigated using a combination of gas electron diffraction (GED), low-temperature X-ray diffraction, and vibrational spectroscopy.[3][4][5] These studies collectively reveal that the molecule's core C-O-C(O)-S-Cl skeleton is planar.[4][5]

A key feature of its structure is the existence of rotational isomers, or conformers, arising from rotation around the C(O)-S single bond. In the gas phase at room temperature, methoxycarbonylsulfenyl chloride exists as a dynamic equilibrium between two primary conformers: a syn form and an anti form.[4][5]

-

Syn Conformer: The S-Cl bond is syn-periplanar (on the same side) with respect to the C=O double bond.

-

Anti Conformer: The S-Cl bond is anti-periplanar (on the opposite side) with respect to the C=O double bond.

Gas electron diffraction studies have quantified the relative abundance of these conformers, showing a distinct preference for the syn orientation.[4][5]

Table 1: Conformational Composition of Methoxycarbonylsulfenyl Chloride in the Gas Phase

| Conformer | Orientation of S-Cl relative to C=O | Abundance (%) at Room Temperature |

| syn | syn-periplanar (0°) | 72 (±8)% |

| anti | anti-periplanar (180°) | 28 (±8)% |

Data sourced from gas electron diffraction analysis.[4][5]

This preference for the syn conformer is significant. While steric hindrance might be expected to favor the anti form, electronic effects play a decisive role. The stability of the syn conformer is influenced by a combination of anomeric and mesomeric effects, which involve hyperconjugative interactions between lone pairs and antibonding orbitals.[3][4] In the solid state, this preference is absolute; low-temperature X-ray diffraction shows that the molecule crystallizes exclusively in the more stable syn conformation.[3][4]

Conformational Landscape and Energetics

The relationship between the two conformers can be visualized as an energy landscape governed by the dihedral angle of the Cl-S-C(O)-O bond. The syn and anti forms represent energy minima, separated by a rotational energy barrier.

Figure 1: Energy diagram of the conformational equilibrium in methoxycarbonylsulfenyl chloride.

Quantum chemical calculations, including Hartree-Fock and Density Functional Theory (DFT) methods, have successfully reproduced the experimental observation that the syn form is energetically favored over the anti conformer.[3][5] These theoretical models are crucial for calculating the transition state energy and understanding the electronic interactions that stabilize the preferred conformation.

Methodologies for Structural Elucidation

The comprehensive understanding of methoxycarbonylsulfenyl chloride's structure is a testament to the power of combining multiple analytical techniques. Each method provides unique and complementary information.

Experimental Protocols

-

Gas Electron Diffraction (GED):

-

Principle: This is a primary technique for determining the geometric structure of molecules in the gas phase, free from intermolecular forces.[3][4] A high-energy electron beam is directed through a gaseous sample. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern.

-

Workflow:

-

The sample is vaporized and introduced into a high-vacuum chamber.

-

A monochromatic electron beam is passed through the gas jet.

-

The scattered electrons form a diffraction pattern on a detector.

-

The one-dimensional radial distribution curve derived from this pattern contains information about all internuclear distances.

-

By fitting this curve with a theoretical model that includes molecular parameters (bond lengths, angles) and conformational abundances, a precise structure is determined.

-

-

Causality: The choice of GED is critical for isolating the inherent conformational preferences of the molecule itself, without the packing effects present in a crystal lattice. This is how the 72:28 syn/anti ratio was established.[4][5]

-

-

Low-Temperature X-ray Diffraction:

-

Principle: This technique determines the precise arrangement of atoms within a single crystal. X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, and the resulting diffraction pattern is used to construct a 3D model of the electron density.

-

Workflow:

-

A single crystal of the compound is grown, often at low temperatures to minimize thermal vibrations.

-

The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

The diffracted X-rays are recorded as a series of reflections.

-

The positions and intensities of these reflections are used to solve the crystal structure, yielding precise atomic coordinates.

-

-

Causality: This method provides an unambiguous structure of the molecule in the solid state. For methoxycarbonylsulfenyl chloride, it confirmed that only the more stable syn conformer is present in the crystal, highlighting the influence of intermolecular packing forces in selecting a single conformation.[3][4]

-

-

Vibrational Spectroscopy (FTIR and Raman):

-

Principle: These techniques probe the vibrational modes of a molecule. Since different conformers have slightly different structures, they also have unique sets of vibrational frequencies.

-

Workflow:

-

Infrared (IR) and Raman spectra are recorded for the sample in different phases (gas, liquid, solid, or matrix-isolated).

-

Observed vibrational bands are assigned to specific bond stretches, bends, and torsions.

-

By comparing spectra recorded at different temperatures or in different phases, bands corresponding to the minor (anti) conformer can be distinguished from those of the major (syn) conformer.

-

-

Causality: Vibrational spectroscopy corroborates the findings of diffraction methods. The disappearance of bands assigned to the anti conformer in the low-temperature solid-phase spectrum provides strong evidence that it is the less stable form and is excluded from the crystal lattice.[3][4][5]

-

Computational Chemistry Protocol

-

Quantum Chemical Calculations:

-

Principle: Theoretical methods like DFT and Møller-Plesset perturbation theory (MP2) are used to solve the Schrödinger equation for the molecule, allowing for the prediction of its structure, energy, and other properties.[3][5]

-

Workflow:

-

A computational model of the molecule is constructed.

-

A potential energy surface scan is performed by systematically rotating the Cl-S-C=O dihedral angle to locate energy minima (stable conformers) and maxima (transition states).

-

The geometry of each located conformer is fully optimized to find the lowest-energy structure.

-

Vibrational frequencies are calculated to confirm that the structures are true minima (no imaginary frequencies) and to aid in the assignment of experimental spectra.

-

The relative energies (ΔG°) of the conformers are calculated to predict their equilibrium populations.

-

-

Causality: These calculations provide a theoretical framework for interpreting experimental results. They can confirm the stability ordering of conformers, quantify the energy barriers between them, and, through methods like Natural Bond Orbital (NBO) analysis, explain the electronic origins (e.g., anomeric effects) of the observed conformational preferences.[3][4][5]

-

Conclusion

References

-

Erben, M. F., et al. (2002). Anomeric and Mesomeric Effects in Methoxycarbonylsulfenyl Chloride, CH(3)OC(O)SCl: An Experimental and Theoretical Study. Inorganic Chemistry, 41(5), 1064–1071. [Link]

-

LookChem. (n.d.). Cas 26555-40-8, METHOXYCARBONYLSULFENYL CHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Anomeric and Mesomeric Effects in Methoxycarbonylsulfenyl Chloride, CH 3 OC(O)SCl: An Experimental and Theoretical Study. Retrieved from [Link]

-

ACS Publications. (2002). Anomeric and Mesomeric Effects in Methoxycarbonylsulfenyl Chloride, CH3OC(O)SCl: An Experimental and Theoretical Study. Inorganic Chemistry. [Link]

-

Amerigo Scientific. (n.d.). Methoxycarbonylsulfenyl chloride. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methoxycarbonylsulfenyl chloride (CAS 26555-40-8). Retrieved from [Link]

-

Wikipedia. (n.d.). Gas electron diffraction. Retrieved from [Link]

-

YouTube. (2022). Elucidation of structure of gas phase Molecule - Electron Diffraction. Retrieved from [Link]

Sources

- 1. METHOXYCARBONYLSULFENYL CHLORIDE | 26555-40-8 [chemicalbook.com]

- 2. Methoxycarbonylsulfenyl chloride | 26555-40-8 | Benchchem [benchchem.com]

- 3. Anomeric and mesomeric effects in methoxycarbonylsulfenyl chloride, CH(3)OC(O)SCl: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Theoretical and Practical Reactivity of Methoxycarbonylsulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of methoxycarbonylsulfenyl chloride (MeOCOSCl), a versatile reagent in modern organic synthesis. Moving beyond a simple recitation of facts, this document delves into the theoretical underpinnings of its reactivity, supported by field-proven experimental protocols and applications, particularly in the realm of bioconjugation and drug development.

Methoxycarbonylsulfenyl Chloride: A Profile

Methoxycarbonylsulfenyl chloride, with the chemical formula CH₃OC(O)SCl, is a sulfenyl carbonyl compound that has garnered significant interest for its unique reactivity.[1] It is a clear, bright yellow liquid with a pungent odor.[1]

Physicochemical Properties

A summary of the key physicochemical properties of methoxycarbonylsulfenyl chloride is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃ClO₂S | [1] |

| Molecular Weight | 126.56 g/mol | |

| Appearance | Clear bright yellow liquid | [1] |

| Boiling Point | 133-134 °C (lit.) | [1] |

| Density | 1.399 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.481 (lit.) | [1] |

| Solubility | Miscible with dichloromethane | [1] |

| Storage Temperature | 2-8°C |

Table 1: Physicochemical Properties of Methoxycarbonylsulfenyl Chloride

Synthesis of Methoxycarbonylsulfenyl Chloride

While commercially available, understanding the synthesis of MeOCOSCl provides insight into its stability and handling. A common laboratory-scale synthesis involves the chlorination of O-methyl S-acetyl thiocarbonate with sulfuryl chloride. This reaction proceeds through the formation of the sulfenyl chloride as a reactive intermediate.

Theoretical Framework of Reactivity

The reactivity of methoxycarbonylsulfenyl chloride is governed by the electronic properties of the sulfenyl chloride group attached to the electron-withdrawing methoxycarbonyl moiety. Theoretical studies, including gas electron diffraction, low-temperature X-ray diffraction, and vibrational spectroscopy, have been instrumental in elucidating its molecular structure, conformational properties, and the influence of anomeric and mesomeric effects.[1][2]

Molecular Structure and Electronic Effects

Quantum chemical calculations have been employed to investigate the molecular structure and conformational properties of MeOCOSCl.[3] These studies have revealed the existence of different conformers and have helped in assigning characteristic vibrational modes observed in IR and Raman spectroscopy.[3] The presence of the methoxycarbonyl group significantly influences the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.

Reaction Mechanisms: A Computational Perspective

While specific DFT studies on the reaction of methoxycarbonylsulfenyl chloride with a wide range of nucleophiles are not extensively documented in publicly available literature, we can infer its mechanistic behavior from studies on related sulfenyl chlorides and general principles of organic reactivity.

The reaction of MeOCOSCl with nucleophiles, such as thiols or alkenes, is anticipated to proceed through a nucleophilic attack on the electrophilic sulfur atom. In the case of alkenes, this attack would lead to the formation of a bridged thiiranium ion intermediate, followed by the attack of the chloride ion (or another nucleophile) in an anti-fashion.

To illustrate the computational approach to understanding such reactions, a hypothetical reaction pathway for the addition of MeOCOSCl to ethylene is depicted below. This pathway is based on the known reactivity of sulfenyl chlorides with alkenes.

Figure 1: Hypothetical reaction pathway for the addition of MeOCOSCl to ethylene.

A thorough DFT study of this reaction would involve locating the transition state for the formation of the thiiranium ion and the subsequent nucleophilic attack by the chloride ion. Calculation of the activation energies for these steps would provide quantitative insights into the reaction kinetics and regioselectivity.

Experimental Protocols and Practical Applications

The theoretical understanding of MeOCOSCl's reactivity is complemented by its practical applications in organic synthesis, particularly in the preparation of asymmetrical disulfides and for bioconjugation.

Reaction with Thiols: Synthesis of Asymmetrical Disulfides

A prominent application of methoxycarbonylsulfenyl chloride is its reaction with thiols to form asymmetrical disulfides. A key example is the reaction with L-cysteine to produce 3-[(methoxycarbonyl)dithio]-L-alanine. This reaction is foundational for the synthesis of various S-thio-L-cysteine derivatives.

Experimental Protocol: Synthesis of 3-[(methoxycarbonyl)dithio]-L-alanine

-

Materials: L-cysteine, Methoxycarbonylsulfenyl chloride, appropriate solvent (e.g., a buffered aqueous solution or a biphasic system), acid for quenching.

-

Procedure:

-

Dissolve L-cysteine in a suitable buffered solvent and cool the solution in an ice bath.

-

Slowly add a solution of methoxycarbonylsulfenyl chloride in an organic solvent (e.g., dichloromethane) to the stirred L-cysteine solution.

-

Maintain the reaction at a low temperature and monitor its progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction by adding a weak acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain pure 3-[(methoxycarbonyl)dithio]-L-alanine.

-

Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and desired scale.

Application in Bioconjugation and Drug Development

The unique reactivity of methoxycarbonylsulfenyl chloride makes it a valuable tool in bioconjugation chemistry. It is used in the synthesis of heterobifunctional crosslinkers, such as 3-(2-pyridinyldithio)propanoic acid hydrazide (PDPH). These crosslinkers are instrumental in creating macromolecule-drug conjugates, a cornerstone of targeted drug delivery systems.[1]

The disulfide bond formed through the reaction of MeOCOSCl-derived reagents is cleavable under the reducing conditions found within cells, allowing for the controlled release of a therapeutic agent at its target site.

Figure 2: Workflow illustrating the use of MeOCOSCl in the synthesis of a crosslinker for an antibody-drug conjugate (ADC).

Conclusion and Future Outlook

Methoxycarbonylsulfenyl chloride is a reagent with a rich chemical profile, offering a unique combination of reactivity and selectivity. While its structural and spectroscopic properties have been well-characterized, a deeper computational investigation into its reaction mechanisms with a broader range of nucleophiles would undoubtedly unlock new synthetic possibilities. The continued application of MeOCOSCl and its derivatives in the field of bioconjugation and drug delivery underscores its importance for researchers and scientists in both academia and industry. Future research will likely focus on expanding the scope of its applications in the synthesis of complex molecules and the development of novel stimuli-responsive drug delivery systems.

References

-

Amerigo Scientific. Methoxycarbonylsulfenyl chloride. Available at: [Link].

-

LookChem. Cas 26555-40-8, METHOXYCARBONYLSULFENYL CHLORIDE. Available at: [Link].

Sources

A Technical Guide to Anomeric and Mesomeric Effects in Methoxycarbonylsulfenyl Chloride

Executive Summary

Methoxycarbonylsulfenyl chloride (CH₃OC(O)SCl), a key reagent in bioconjugate chemistry and pharmaceutical synthesis, presents a compelling case study in fundamental stereoelectronic principles.[1][2][3][4] Its conformational preferences are not governed by simple sterics but by a nuanced interplay of mesomeric and anomeric effects. This technical guide provides an in-depth analysis of these phenomena, synthesizing experimental evidence from gas-phase and solid-state studies with theoretical validation from quantum chemical calculations. We elucidate how hyperconjugative interactions, specifically an anomeric effect, stabilize a planar syn conformation, where the S-Cl bond is synperiplanar to the carbonyl group, overriding other potential arrangements. This guide offers researchers and drug development professionals a robust framework for understanding and predicting the behavior of this and similar organosulfur compounds.

Introduction: The Molecule and the Core Problem

Methoxycarbonylsulfenyl chloride (MCSC) is a reactive organosulfur compound widely used for introducing the methoxycarbonylthio group into various molecular scaffolds.[5] Its utility in synthesizing cysteine derivatives and heterobifunctional crosslinkers underscores its importance in the pharmaceutical and biotechnology sectors.[2][3][6]

The reactivity and interaction profile of MCSC are dictated by its three-dimensional structure. The molecule is not rigid; rotation is possible around the C-S single bond. This leads to a fundamental question: what is the preferred spatial arrangement of the atoms, and what forces dictate this preference? The core of this investigation lies in understanding the conformational equilibrium between two primary planar forms: the syn and anti conformers, defined by the dihedral angle of the C-O=C-S-Cl backbone.[7][8]

This guide will demonstrate that the observed preference for the syn conformer is a direct consequence of subtle but powerful stereoelectronic effects—specifically, the anomeric effect—acting in concert with the ever-present mesomeric delocalization within the ester group.

The Conformational Landscape: Syn vs. Anti

Experimental and theoretical studies confirm that MCSC exists predominantly as a mixture of two planar conformers: syn and anti. The orientation of the O-CH₃ group is consistently found to be syn with respect to the carbonyl (C=O) bond.[7][8] The key difference lies in the orientation of the S-Cl bond relative to the C=O bond.

-

Syn Conformer: The S-Cl bond is on the same side as the C=O bond (synperiplanar).

-

Anti Conformer: The S-Cl bond is on the opposite side of the C=O bond (antiperiplanar).

Gas electron diffraction studies reveal that in the gas phase at room temperature, the mixture consists of approximately 72% syn conformer and 28% anti conformer.[7][9] In the crystalline solid state at low temperatures, the syn form becomes the exclusive conformer observed.[7][10] This strong preference for the syn arrangement, particularly in the solid state, points towards a significant stabilizing interaction that outweighs simple steric repulsion.

Caption: Conformational equilibrium in Methoxycarbonylsulfenyl Chloride.

The Mesomeric Effect: Electron Delocalization in the Ester Group

The mesomeric effect, or resonance, describes the delocalization of π-electrons through a conjugated system.[8][10] In MCSC, the methoxycarbonyl group exhibits a classic +M effect, where the lone pair on the methoxy oxygen atom delocalizes into the carbonyl π-system. This interaction is fundamental to the electronic structure of the ester group.

This delocalization can be represented by two major resonance contributors:

-

A neutral structure with a C=O double bond.

-

A charge-separated structure with a C-O single bond, a negative charge on the carbonyl oxygen, and a positive charge on the methoxy oxygen, forming a C=O double bond with the methoxy oxygen.

This resonance has two important consequences:

-

It increases the electron density on the carbonyl oxygen.

-

It imparts a degree of double-bond character to the C-O single bond, enforcing a planar geometry for the C-O-C(O)-S skeleton.[7][8]

Caption: Mesomeric effect within the methoxycarbonyl moiety of MCSC.

The Anomeric Effect: The Decisive Stabilizing Factor

While mesomerism explains the planarity of the core structure, it does not explain the preference for the syn conformer over the anti. This preference is a manifestation of the anomeric effect, a stereoelectronic phenomenon involving a stabilizing hyperconjugative interaction.[8]

The anomeric effect is generally defined as the donation of electron density from a lone pair (n) on a heteroatom into an adjacent antibonding sigma orbital (σ*).[2][3][11] In MCSC, the crucial interaction occurs between a lone pair on the carbonyl oxygen (the donor) and the antibonding orbital of the S-Cl bond (the acceptor).

This interaction is geometrically optimal in the syn conformer. In this arrangement, the oxygen lone pair orbital is antiperiplanar (oriented at ~180°) to the S-Cl bond, allowing for maximum orbital overlap. This n(O) → σ*(S-Cl) delocalization lowers the energy of the system, effectively creating a weak, partial π-bond character in the C-S bond and stabilizing the syn conformation. In the anti conformer, this ideal alignment is absent, making the stabilizing interaction significantly weaker.

Caption: The anomeric effect in MCSC as a donor-acceptor interaction.

Experimental Elucidation of Molecular Structure

A multi-technique approach has been essential to fully characterize the structure of MCSC in both the gas and solid phases.[7][8]

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular forces.[12][13] For MCSC, GED analysis provided the crucial evidence for the existence of a conformational equilibrium, establishing the ~72:28 ratio of syn to anti conformers at room temperature.[7][9] It also yielded precise measurements of bond lengths and angles for the average gas-phase structure.

Low-Temperature X-ray Crystallography

To understand the molecule's structure in the solid state, low-temperature X-ray crystallography was employed.[7] This technique requires growing a single crystal of the compound, which is then cooled to minimize thermal vibrations.[14] The analysis of MCSC crystals revealed that only the syn conformer is present in the solid state.[7][10] This finding highlights the strength of the stabilizing anomeric effect, which becomes the overwhelmingly dominant factor in the ordered, low-energy crystalline environment.

Summary of Experimental Structural Data

The following table summarizes key geometric parameters for the syn conformer of MCSC as determined by experimental methods.

| Parameter | Gas Electron Diffraction (GED) | X-ray Crystallography |

| Bond Lengths (Å) | ||

| C=O | 1.196 (assumed) | 1.189 |

| C-O | 1.340 | 1.327 |

| C-S | 1.777 | 1.779 |

| S-Cl | 2.023 | 2.024 |

| Bond Angles (º) | ||

| O=C-S | 125.7 | 126.1 |

| O-C-S | 109.8 | 109.3 |

| C-S-Cl | 99.9 | 99.4 |

| Dihedral Angle (º) | ||

| O=C-S-Cl | 0 (syn) | 0 (syn) |

| Data sourced from Erben et al. (2002).[7] |

Theoretical Validation via In-Silico Analysis

Quantum chemical calculations provide a powerful means to validate experimental findings and to visualize the electronic effects that are difficult to observe directly.

Computational Approach: Density Functional Theory (DFT)

DFT calculations are a common and effective method for modeling the electronic structure and geometry of molecules.[15] For MCSC, calculations using the B3LYP functional accurately reproduced the experimental results, confirming that the syn conformer is indeed the global minimum on the potential energy surface, followed closely by the anti conformer.[7] This theoretical result strongly supports the experimental observation of a syn/anti mixture.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational technique used to interpret a wavefunction in terms of localized chemical bonds and lone pairs, providing a clear picture of donor-acceptor interactions like hyperconjugation.[16][17][18][19] Applying NBO analysis to MCSC allows for the quantification of the anomeric effect. The analysis calculates the stabilization energy (E²) associated with the electron delocalization from a filled donor orbital to an empty acceptor orbital.

The key findings from the NBO analysis of MCSC are:

-

A significant stabilizing interaction energy is found for the n(O) → σ*(S-Cl) interaction in the syn conformer.

-

This interaction energy is substantially smaller in the anti conformer due to poor orbital alignment. This quantitative result provides the definitive theoretical evidence that the anomeric effect is the primary reason for the enhanced stability of the syn conformer.[7][8]

Methodologies and Protocols

This section provides generalized protocols for the synthesis and computational analysis of MCSC, reflecting standard laboratory and in-silico practices.

Protocol 1: Synthesis of Methoxycarbonylsulfenyl Chloride

The synthesis of sulfenyl chlorides is often achieved via the chlorination of a corresponding disulfide, a method known as the Zincke disulfide reaction.[20][21]

Objective: To synthesize Methoxycarbonylsulfenyl Chloride from dimethyl dithiodiformate.

Materials:

-

Dimethyl dithiodiformate (CH₃OC(O)SS(O)COCH₃)

-

Chlorine (Cl₂) gas

-

Inert solvent (e.g., carbon tetrachloride, CCl₄)

-

Reaction flask with gas inlet, stirrer, and condenser

-

Dry ice/acetone cold trap

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a cold trap and a scrubbing system for excess chlorine. Maintain the system under an inert atmosphere (e.g., Nitrogen).

-

Dissolution: Dissolve dimethyl dithiodiformate in an appropriate volume of dry, inert solvent (e.g., CCl₄) in the reaction flask.

-

Chlorination: Cool the solution in an ice bath (0 °C). Slowly bubble chlorine gas through the solution with vigorous stirring. The reaction is exothermic and the color of the solution will typically change.

-

Monitoring: Monitor the reaction progress by observing the disappearance of the disulfide starting material (e.g., by TLC or GC-MS).

-

Workup: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any excess dissolved chlorine.

-

Isolation: The solvent is carefully removed under reduced pressure (rotary evaporation). Methoxycarbonylsulfenyl chloride is a liquid that can be purified by vacuum distillation.[4]

-

Storage: Store the product under an inert atmosphere at low temperature (2-8 °C) as it is sensitive to moisture.[4]

Caption: Workflow for the synthesis of Methoxycarbonylsulfenyl Chloride.

Protocol 2: Computational Workflow for Conformational and NBO Analysis

This protocol outlines a standard workflow for investigating the conformers of MCSC using DFT and NBO analysis.

Software: A quantum chemistry software package such as Gaussian, ORCA, or similar.

Procedure:

-

Structure Building: Build the initial 3D structures for both the syn and anti conformers of MCSC using a molecular editor.

-

Geometry Optimization:

-

Perform a geometry optimization for each conformer.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a commonly used and effective choice.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is suitable for providing accuracy for this type of molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation on each optimized structure at the same level of theory.

-

Purpose: To confirm that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data like Gibbs free energy.

-

-

Energy Comparison: Compare the calculated electronic energies (or Gibbs free energies) of the syn and anti conformers to determine their relative stability. The difference in energy (ΔE) corresponds to the conformational energy preference.

-

NBO Analysis:

-

On the final optimized geometry of the most stable (syn) conformer, perform an NBO analysis. This is typically requested with a keyword like Pop=NBO in the input file.

-

Interpretation: Analyze the output file for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis". Look for donor-acceptor interactions involving lone pairs (LP) and antibonding orbitals (BD). Identify the stabilization energy (E²) for the n(O) → σ(S-Cl) interaction.

-

-

Repeat NBO for Anti Conformer: Repeat the NBO analysis for the anti conformer and compare the key E² values to quantify the difference in the anomeric stabilization.

Caption: Computational workflow for analyzing stereoelectronic effects.

Conclusion

The conformational preference of methoxycarbonylsulfenyl chloride is a textbook example of stereoelectronic control. While the molecule maintains a planar C-O-C(O)-S skeleton due to mesomeric effects within the ester functionality, the clear energetic preference for the syn conformer is decisively governed by an anomeric effect. This stabilizing n(O) → σ*(S-Cl) hyperconjugative interaction, which is geometrically favored in the syn arrangement, has been robustly confirmed by a combination of gas-phase and solid-state experimental data and validated by high-level quantum chemical calculations. For scientists in drug discovery and chemical synthesis, this deep understanding of how subtle orbital interactions dictate molecular shape and stability is critical for predicting reactivity, designing new reagents, and interpreting complex molecular behaviors.

References

-

Erben, M. F., Romano, R. M., & Della Védova, C. O. (2002). Anomeric and mesomeric effects in methoxycarbonylsulfenyl chloride, CH(3)OC(O)SCl: an experimental and theoretical study. Inorganic Chemistry, 41(5), 1064–1071. [Link]

-

ACS Publications. (n.d.). Anomeric and Mesomeric Effects in Methoxycarbonylsulfenyl Chloride, CH3OC(O)SCl: An Experimental and Theoretical Study. Inorganic Chemistry. [Link]

-

ResearchGate. (n.d.). Anomeric and Mesomeric Effects in Methoxycarbonylsulfenyl Chloride, CH 3 OC(O)SCl: An Experimental and Theoretical Study. [Link]

-

Quora. (2015). What is the difference between a mesomeric effect and a resonance? [Link]

-

Wikipedia. (n.d.). Mesomeric effect. [Link]

-

LookChem. (n.d.). Cas 26555-40-8, METHOXYCARBONYLSULFENYL CHLORIDE. [Link]

-

Wikipedia. (n.d.). Anomeric effect. [Link]

-

Grokipedia. (n.d.). Anomeric effect. [Link]

-

Freitas, M. P. (2013). The anomeric effect on the basis of natural bond orbital analysis. Organic & Biomolecular Chemistry, 11(17), 2885-2890. [Link]

-

Wikipedia. (n.d.). Stereoelectronic effect. [Link]

-

Wikipedia. (n.d.). Gas electron diffraction. [Link]

-

Houk, K. N., & Lee, J. K. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4766–4775. [Link]

-

ResearchGate. (n.d.). The anomeric effect on the basis of natural bond orbital analysis. [Link]

-

University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. [Link]

-

Wikipedia. (n.d.). Zincke reaction. [Link]

-

Wikipedia. (n.d.). Disulfide. [Link]

-

Taylor & Francis Online. (n.d.). NBO – Knowledge and References. [Link]

-

Wiley Online Library. (n.d.). Zincke Disulfide Cleavage. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

The Journal of Chemical Physics. (2023). Regularized weighted sine least-squares spectral analysis for gas electron diffraction data. [Link]

-

University Blog Service. (n.d.). Low Temperature Crystal Mounting. [Link]

-

ElectronicsAndBooks. (n.d.). Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications. [Link]

-

ACS Publications. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

-

YouTube. (2020). (L-460) Zincke reaction: Basic concept & Reaction Mechanism for primary & secondary amine as Nu. [Link]

-

University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. [Link]

-

ResearchGate. (n.d.). Gas-Phase Electron Diffraction for Molecular Structure Determination. [Link]

-

LookChem. (n.d.). Cas 26555-40-8, METHOXYCARBONYLSULFENYL CHLORIDE. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Anomeric effect - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. lookchem.com [lookchem.com]

- 5. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. Mesomeric effect - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Low Temperature Crystal Mounting | X-Ray Diffraction Facility [sites.utexas.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The anomeric effect on the basis of natural bond orbital analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. NBO [cup.uni-muenchen.de]

- 20. Disulfide - Wikipedia [en.wikipedia.org]

- 21. Zincke Disulfide Cleavage [drugfuture.com]

An In-depth Technical Guide to Methoxycarbonylsulfenyl Chloride: Synthesis, Reactivity, and Applications in Drug Development

This guide provides an in-depth technical overview of methoxycarbonylsulfenyl chloride, a versatile reagent in organic synthesis with significant applications in pharmaceutical and bioconjugate chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and key applications, supported by detailed protocols and mechanistic discussions.

Introduction: Unveiling a Key Synthetic Tool

Methoxycarbonylsulfenyl chloride, often abbreviated as MCSC, is a reactive organosulfur compound that has become an invaluable tool for the introduction of the methoxycarbonylthio moiety into various molecules.[1] Its utility stems from the electrophilic nature of the sulfur atom, making it highly susceptible to nucleophilic attack. This reactivity has been harnessed in the synthesis of asymmetrical disulfides, which are crucial components in many biologically active molecules and bioconjugates.[2][3][4] This guide will delve into the fundamental aspects of methoxycarbonylsulfenyl chloride, providing a comprehensive resource for its effective utilization in a laboratory setting.

Nomenclature and Identification: A Compound of Many Names

To ensure clarity and facilitate literature searches, it is essential to be familiar with the various synonyms and identifiers for methoxycarbonylsulfenyl chloride.

| Identifier Type | Identifier |

| Systematic Name | Methoxycarbonylsulfenyl chloride |

| IUPAC Name | Methyl chlorosulfanylformate |

| CAS Number | 26555-40-8 |

| Synonyms | S-Chloro O-methyl thiocarbonate, (Chlorothio)formic acid methyl ester, (Chlorothio)methanoic acid methyl ester, Methoxycarbonylthio chloride, METHOXYCARBONYLSULPHENYL CHLORIDE, 5-CHLORO O-METHYL THIOCARBONATE |

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physical and chemical properties of methoxycarbonylsulfenyl chloride is paramount for its safe handling and successful application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂H₃ClO₂S | [2] |

| Molecular Weight | 126.56 g/mol | [2] |

| Appearance | Clear bright yellow liquid | [2] |

| Boiling Point | 133-134 °C (lit.) | [4] |

| Density | 1.399 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.481 (lit.) | [4] |

| Solubility | Miscible with dichloromethane | [2] |

| Storage Temperature | 2-8°C | [4] |

| Sensitivity | Moisture Sensitive | [2] |

Synthesis of Methoxycarbonylsulfenyl Chloride: A Step-by-Step Protocol

The synthesis of methoxycarbonylsulfenyl chloride can be achieved through several routes. One common and effective method involves the chlorination of a suitable precursor. The following protocol is based on established synthetic transformations for sulfenyl chlorides. The choice of a chlorinating agent is critical; sulfuryl chloride (SO₂Cl₂) is often preferred for its controlled reactivity.

Experimental Protocol: Synthesis of Methoxycarbonylsulfenyl Chloride

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Methyl xanthate salt (e.g., potassium methyl xanthate) or a related precursor.

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl xanthate in an anhydrous, inert solvent under a nitrogen atmosphere. The flask is cooled to 0°C in an ice bath.

-

Addition of Chlorinating Agent: A solution of sulfuryl chloride in the same inert solvent is added dropwise from the dropping funnel to the stirred solution of the methyl xanthate. The rate of addition should be controlled to maintain the reaction temperature below 5°C. The causality behind this slow, cooled addition is to mitigate the exothermic nature of the reaction and prevent the formation of undesired byproducts.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in a suitable organic solvent and washed with cold water and brine to remove any water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by vacuum distillation to yield methoxycarbonylsulfenyl chloride as a clear, yellow liquid. The purity of the final product should be confirmed by spectroscopic methods (NMR, IR).

Caption: A generalized workflow for the synthesis of methoxycarbonylsulfenyl chloride.

Key Applications in Drug Development and Bioconjugation

Methoxycarbonylsulfenyl chloride's reactivity makes it a valuable reagent in several areas of pharmaceutical and bioconjugate chemistry.

Synthesis of Asymmetrical Disulfides: The Reaction with Cysteine

A prominent application of methoxycarbonylsulfenyl chloride is its reaction with thiols, such as the side chain of cysteine, to form asymmetrical disulfides. This reaction is fundamental in the synthesis of various biologically active molecules and is a key step in many bioconjugation strategies.[4]

Mechanism of Reaction: The reaction proceeds via a nucleophilic attack of the thiolate anion of cysteine on the electrophilic sulfur atom of methoxycarbonylsulfenyl chloride. This results in the displacement of the chloride ion and the formation of a new disulfide bond.

Caption: The reaction mechanism between cysteine and methoxycarbonylsulfenyl chloride.

Experimental Protocol: Synthesis of 3-[(methoxycarbonyl)dithio]-L-alanine

Materials:

-

L-cysteine hydrochloride monohydrate

-

Methoxycarbonylsulfenyl chloride

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Water

-

Standard laboratory glassware

Procedure:

-

Preparation of Cysteine Solution: L-cysteine hydrochloride monohydrate is dissolved in a sodium bicarbonate solution to generate the free thiolate in situ. The basic conditions are crucial for deprotonating the thiol group, thereby increasing its nucleophilicity.

-

Reaction with Methoxycarbonylsulfenyl Chloride: The solution of methoxycarbonylsulfenyl chloride in dichloromethane is added dropwise to the cysteine solution at 0°C with vigorous stirring. Maintaining a low temperature helps to control the reaction rate and minimize side reactions.

-

Reaction Completion and Workup: The reaction is stirred for a specified period until completion, which can be monitored by TLC. The organic layer is then separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Isolation of Product: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Synthesis of Heterobifunctional Crosslinkers

Methoxycarbonylsulfenyl chloride is a key reagent in the synthesis of heterobifunctional crosslinkers, such as 3-(2-pyridinyldithio)propanoic acid hydrazide (PDPH).[3][4] These crosslinkers are instrumental in bioconjugation techniques, enabling the linkage of different biomolecules, such as proteins and peptides, to create novel therapeutic and diagnostic agents.[2] The methoxycarbonylsulfenyl chloride is used to introduce a reactive disulfide bond into the crosslinker structure.

Thiol Protecting Group in Peptide Synthesis

The methoxycarbonylthio group, introduced by methoxycarbonylsulfenyl chloride, can also serve as a protecting group for thiols in peptide synthesis.[5][6][7][8] The selection of an appropriate thiol protecting group is critical to prevent unwanted side reactions during peptide chain elongation. The methoxycarbonylthio group offers the advantage of being removable under specific conditions, providing an orthogonal protection strategy in complex peptide syntheses.

Safety and Handling

Methoxycarbonylsulfenyl chloride is a reactive and corrosive compound. It is also flammable and moisture-sensitive.[4] Appropriate safety precautions must be taken during its handling and use. This includes working in a well-ventilated fume hood and wearing personal protective equipment such as gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

Methoxycarbonylsulfenyl chloride is a versatile and powerful reagent for the introduction of the methoxycarbonylthio group in organic synthesis. Its well-defined reactivity with nucleophiles, particularly thiols, has established its importance in the synthesis of asymmetrical disulfides, heterobifunctional crosslinkers, and as a thiol protecting group. For researchers and professionals in drug development and bioconjugation, a thorough understanding of its properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in the creation of novel and complex molecules.

References

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

-

Royal Society of Chemistry. . [Link]

-

ElectronicsAndBooks. Synthesis and Characterization of (Methoxy(thiocarbony1))sulfenyl Chloride. [Link]

-

LookChem. Cas 26555-40-8,METHOXYCARBONYLSULFENYL CHLORIDE. [Link]

-

PubMed. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. [Link]

-

American Peptide Society. Improved Thiol Protection. [Link]

-

Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. [Link]

-

Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. [Link]

-

ResearchGate. Added amines lead to competing reactions of PhCOCl to give anilides (7... | Download Scientific Diagram. [Link]

-

Google Patents. 5942387 - Hollinshead (45) Date of Patent. [Link]

Sources

- 1. Methoxycarbonylsulfenyl chloride | 26555-40-8 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. METHOXYCARBONYLSULFENYL CHLORIDE | 26555-40-8 [chemicalbook.com]

- 4. Methoxycarbonylsulfenyl chloride 97 26555-40-8 [sigmaaldrich.com]

- 5. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. americanpeptidesociety.org [americanpeptidesociety.org]

- 8. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis | Blank Research Group in Chemistry [blank.chem.umn.edu]

Methoxycarbonylsulfenyl Chloride: A Comprehensive Technical Guide for Scientific Professionals

Introduction: Unveiling a Versatile Reagent in Modern Chemistry

Methoxycarbonylsulfenyl chloride (MCSC), with the chemical formula CH₃OC(O)SCl, is a reactive sulfenyl carbonyl compound that has emerged as a crucial reagent in various domains of chemical synthesis, particularly in bioconjugation and pharmaceutical development.[1][2] Its unique structure, featuring a highly electrophilic sulfur atom bonded to a chlorine atom and a methoxycarbonyl group, imparts a distinct reactivity profile that allows for the precise introduction of the methoxycarbonylthio moiety onto nucleophilic substrates. This guide provides an in-depth exploration of the physical and chemical properties of Methoxycarbonylsulfenyl chloride, offering field-proven insights and detailed methodologies for its synthesis and application. The molecular structure and conformational properties of this compound have been extensively studied using advanced analytical techniques, including gas electron diffraction, low-temperature X-ray diffraction, and vibrational spectroscopy, revealing the interplay of electronic effects that govern its stability and reactivity.[1][3]

Core Physicochemical Properties

The utility of any chemical reagent is fundamentally dictated by its physical and chemical characteristics. Methoxycarbonylsulfenyl chloride is a clear, bright yellow liquid at room temperature, characterized by a pungent odor.[1] A comprehensive summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Methoxycarbonylsulfenyl Chloride

| Property | Value | Source(s) |

| CAS Number | 26555-40-8 | [1] |

| Molecular Formula | C₂H₃ClO₂S | [1] |

| Molecular Weight | 126.56 g/mol | [1] |

| Appearance | Clear, bright yellow liquid | [1] |

| Boiling Point | 133-134 °C (lit.) | [1] |

| Density | 1.399 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.481 (lit.) | [1] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [4] |

| Solubility | Miscible with dichloromethane | [1] |

| Storage Temperature | 2-8°C | [1] |

| Sensitivity | Moisture Sensitive | [1] |

Synthesis and Handling: A Protocol Rooted in Self-Validation

The synthesis of Methoxycarbonylsulfenyl chloride requires careful execution due to its reactivity and sensitivity to moisture. The following protocol is based on established literature, providing a reliable method for its preparation.

Experimental Protocol: Synthesis of Methoxycarbonylsulfenyl Chloride

This protocol is adapted from the work of Schroll, Eastep, and Barany, who detailed two primary routes for the generation of Methoxycarbonylsulfenyl chloride. One effective method involves the careful chlorination of acetyl methoxy(thiocarbonyl) sulfide.

Core Causality: The underlying principle of this synthesis is the selective cleavage of the S-acetyl bond by a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to generate the desired sulfenyl chloride and acetyl chloride as a byproduct. The reaction's success hinges on controlling the stoichiometry and temperature to prevent over-chlorination and subsequent decomposition of the product.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of acetyl methoxy(thiocarbonyl) sulfide in a dry, inert solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). The flask is then cooled to 0°C in an ice bath.

-

Addition of Chlorinating Agent: A solution of sulfuryl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the stirred solution of the starting material over a period of 30-60 minutes. The reaction is maintained under a positive pressure of nitrogen throughout the addition.

-

Reaction Monitoring: The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the starting material's signals and the appearance of the product peak at approximately δ 4.32 ppm, along with the signal for acetyl chloride.

-

Work-up and Isolation: Upon completion, the solvent and the volatile byproduct (acetyl chloride) are removed under reduced pressure at a low temperature to afford the crude Methoxycarbonylsulfenyl chloride.

-

Purification and Storage: The resulting yellow liquid is typically used without further purification. Due to its limited stability at room temperature, it should be stored at 2-8°C under a nitrogen atmosphere and used promptly.

Self-Validating System: The integrity of this protocol is maintained by careful monitoring of the reaction's progress and the characterization of the product. The distinct ¹H NMR chemical shift of the methoxy protons provides a clear diagnostic marker for the formation of Methoxycarbonylsulfenyl chloride.

Caption: Workflow for the synthesis of Methoxycarbonylsulfenyl chloride.

Spectroscopic Characterization: The Fingerprint of a Molecule

Accurate characterization is paramount in chemical synthesis. The following data summarizes the key spectroscopic features of Methoxycarbonylsulfenyl chloride.

Table 2: Spectroscopic Data for Methoxycarbonylsulfenyl Chloride

| Technique | Observed Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 4.32 (s, 3H, -OCH₃) | |

| ¹³C NMR | Data not readily available in the public domain. | |

| Infrared (IR) | C=O stretch: 1789 cm⁻¹ (gas), 1775 cm⁻¹ (liquid, Raman), 1762 cm⁻¹ (solid, Raman) | |

| CH₃ asymmetric stretch: 3036 cm⁻¹ (gas), 3033 cm⁻¹ (liquid, Raman), 3033 cm⁻¹ (solid, Raman) | ||

| CH₃ symmetric stretch: 2966 cm⁻¹ (gas), 2962 cm⁻¹ (liquid, Raman), 2960 cm⁻¹ (solid, Raman) | ||

| O-CH₃ stretch: 1445 cm⁻¹ (gas), 1443 cm⁻¹ (liquid, Raman), 1443 cm⁻¹ (solid, Raman) | ||

| C-O stretch: 1175 cm⁻¹ | ||

| Mass Spectrometry | Data not readily available in the public domain. |

Chemical Reactivity and Applications: A Gateway to Molecular Innovation

The synthetic utility of Methoxycarbonylsulfenyl chloride stems from the high reactivity of the S-Cl bond towards nucleophiles. The electron-withdrawing methoxycarbonyl group further enhances the electrophilicity of the sulfur atom.

Reaction with Thiols: The Formation of Asymmetrical Disulfides

A prominent application of Methoxycarbonylsulfenyl chloride is its reaction with thiols to form asymmetrical disulfides. This reaction is particularly valuable in bioconjugation chemistry for the modification of cysteine residues in proteins and peptides.

Mechanism: The reaction proceeds via a nucleophilic attack of the thiol sulfur atom on the electrophilic sulfur of Methoxycarbonylsulfenyl chloride, with the concomitant departure of the chloride ion as a leaving group.

Caption: Reaction of Methoxycarbonylsulfenyl chloride with a thiol.

Field-Proven Application: Cysteine Modification

A well-documented example is the reaction of Methoxycarbonylsulfenyl chloride with L-cysteine to produce 3-[(methoxycarbonyl)dithio]-L-alanine.[1] This derivative serves as a stable intermediate for the preparation of other S-alk(en)ylthio-L-cysteine derivatives. This chemistry is fundamental to the synthesis of heterobifunctional crosslinkers like 3-(2-pyridinyldithio)propanoic acid hydrazide (PDPH), which are extensively used to create macromolecule-drug conjugates for targeted drug delivery.[1][2]

Safety and Handling Considerations

As a reactive chemical, Methoxycarbonylsulfenyl chloride must be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion: A Potent Tool for Chemical Synthesis

Methoxycarbonylsulfenyl chloride is a valuable and versatile reagent with significant applications in organic synthesis, particularly in the realms of bioconjugation and medicinal chemistry. Its ability to efficiently introduce a protected thiol functionality makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its physical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

- Erben, M. F., Della Védova, C. O., & Romano, R. M. (2002). Anomeric and Mesomeric Effects in Methoxycarbonylsulfenyl Chloride, CH3OC(O)SCl: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 106(37), 8753–8760.

-

LookChem. (n.d.). Methoxycarbonylsulfenyl chloride. Retrieved from [Link]

- Schroll, A. L., Eastep, S. J., & Barany, G. (1989). Synthesis and Characterization of (Methoxy(thiocarbonyl))sulfenyl Chloride. The Journal of Organic Chemistry, 54(6), 1476–1479.

-

SciELO. (2009). IR, Raman and SERS spectra of 2-(methoxycarbonylmethylsulfanyl)-3,5-dinitrobenzene carboxylic acid. Journal of the Brazilian Chemical Society, 20(3). Retrieved from [Link]

-

WebBook, N. (n.d.). Methoxycarbonylsulfenyl chloride. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Methoxycarbonylsulfenyl Chloride: A Technical Guide to Stability and Storage for Researchers and Drug Development Professionals

Foreword: Navigating the Intricacies of a Reactive Intermediate

Methoxycarbonylsulfenyl chloride (MCSC) is a pivotal reagent in modern organic synthesis, particularly valued in the pharmaceutical and bioconjugate chemistry sectors. Its utility in introducing the methoxycarbonylthio moiety enables the synthesis of a diverse range of molecules, from cysteine protease inhibitors to heterobifunctional crosslinkers.[1][2][3] However, the very reactivity that makes MCSC a valuable synthetic tool also renders it susceptible to degradation, posing significant challenges to its storage, handling, and consistent application in sensitive downstream processes. This guide provides an in-depth exploration of the stability of methoxycarbonylsulfenyl chloride, offering not just procedural recommendations but also the underlying chemical principles that govern its behavior. By understanding the "why" behind the "how," researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reproducible and reliable outcomes.

The Chemical Personality of Methoxycarbonylsulfenyl Chloride

Methoxycarbonylsulfenyl chloride is a clear, bright yellow liquid with a pungent odor.[4] Its reactivity is primarily dictated by the electrophilic sulfur atom, which is susceptible to attack by a wide range of nucleophiles. The stability of the molecule is influenced by the interplay of electronic effects within the methoxycarbonyl group and the inherent lability of the sulfur-chlorine bond.

| Property | Value | Source(s) |

| CAS Number | 26555-40-8 | [4] |

| Molecular Formula | C₂H₃ClO₂S | [4] |

| Molecular Weight | 126.56 g/mol | [4] |

| Appearance | Clear bright yellow liquid | [4] |

| Boiling Point | 133-134 °C | [1][5] |

| Density | 1.399 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.481 | [5] |

| Solubility | Miscible with dichloromethane | [1] |

Unraveling the Pathways of Degradation: A Mechanistic Perspective

The stability of methoxycarbonylsulfenyl chloride is primarily compromised by two key degradation pathways: hydrolysis and thermal decomposition. Understanding these mechanisms is paramount to establishing effective storage and handling protocols.

Hydrolysis: The Ubiquitous Threat

The most significant contributor to the degradation of methoxycarbonylsulfenyl chloride is its reaction with water.[6] This process, known as hydrolysis, proceeds rapidly and leads to the formation of unstable intermediates that ultimately decompose to release corrosive and hazardous byproducts.

The proposed mechanism for the hydrolysis of a sulfenyl chloride involves the nucleophilic attack of water on the electrophilic sulfur atom. This initially forms a sulfenic acid intermediate, which is generally unstable and can undergo further reactions.

Caption: Proposed hydrolytic decomposition pathway of Methoxycarbonylsulfenyl chloride.

The liberated hydrogen chloride (HCl) can further catalyze the decomposition of the remaining sulfenyl chloride, creating an autocatalytic cycle of degradation. The presence of even trace amounts of moisture in solvents or on glassware can initiate this process, leading to a significant loss of purity over time.

Thermal Decomposition: The Influence of Heat

These reactive radical intermediates can then participate in a variety of secondary reactions, including dimerization, disproportionation, and reaction with solvents, leading to a complex mixture of degradation products.

A Fortress for a Reactive Reagent: Optimal Storage and Handling Protocols

The inherent instability of methoxycarbonylsulfenyl chloride necessitates a stringent set of storage and handling procedures to preserve its integrity. The following recommendations are based on a synthesis of safety data sheet information and the chemical principles of its degradation pathways.

Core Storage Directives

-

Temperature: Refrigeration at 2-8°C is mandatory.[5] This low temperature significantly reduces the rate of potential thermal decomposition pathways.

-

Inert Atmosphere: Methoxycarbonylsulfenyl chloride must be stored under a dry, inert atmosphere, such as nitrogen or argon .[7] This is the most critical factor in preventing hydrolysis by excluding atmospheric moisture.

-

Light Protection: While not explicitly stated in all safety data sheets, it is good practice to store reactive reagents in amber glass vials or in the dark to prevent any potential photochemically induced degradation.

-

Container Integrity: Containers should be tightly sealed to prevent the ingress of moisture and air. Use of containers with PTFE-lined caps is highly recommended.

Handling with Precision: A Self-Validating Workflow

Given its reactivity, handling methoxycarbonylsulfenyl chloride requires meticulous attention to detail to prevent contamination and degradation.

Caption: Recommended workflow for handling Methoxycarbonylsulfenyl chloride.

Causality in Experimental Choices:

-

Oven-drying glassware: This removes adsorbed water, a primary initiator of hydrolysis.

-

Inert atmosphere: Prevents contact with atmospheric moisture and oxygen, mitigating both hydrolysis and potential oxidative side reactions.

-

Anhydrous solvents: Solvents are a common source of water contamination. Using freshly dried solvents is crucial.

-

Equilibration under inert atmosphere: Bringing the reagent to room temperature before opening prevents condensation of atmospheric moisture on the cold surface of the vial.

-

Syringe/cannula transfer: Minimizes exposure to the atmosphere during transfer.

-

Immediate use: As a reactive intermediate, it is best used promptly after dispensing to avoid degradation in solution.

-

Quenching: Safely neutralizes the reactive sulfenyl chloride before disposal.

Proactive Quality Control: A Protocol for Stability Assessment

Regular assessment of the purity of methoxycarbonylsulfenyl chloride is essential, especially for long-term storage or when using older batches. A multi-faceted analytical approach is recommended for a comprehensive evaluation.

Visual Inspection

A simple yet informative first step is a visual inspection of the material. A fresh, high-purity sample should be a clear, bright yellow liquid.[4] The development of a darker color, turbidity, or the presence of a precipitate may indicate degradation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for assessing the purity of methoxycarbonylsulfenyl chloride. The spectrum of a pure sample should show a clean singlet for the methyl protons. The appearance of new signals can indicate the presence of impurities or degradation products.

-

Sample Preparation: Due to the reactivity of sulfenyl chlorides, aprotic deuterated solvents such as CDCl₃ or acetone-d₆ should be used.

-